
Dimethylphosphine oxide
Overview
Description
Dimethylphosphine oxide (DMPO, C₂H₇OP, molecular weight 78.05 g/mol, CAS 7211-39-4) is a tertiary phosphine oxide characterized by two methyl groups and an oxygen atom bonded to phosphorus. Its IUPAC name is This compound, and it is a stable, polar compound with a vertical ionization energy of 10.32 eV . Structurally, the phosphorus atom adopts a trigonal pyramidal geometry, with the oxygen atom contributing to its high polarity and hydrogen-bond-accepting capability.
DMPO has significant applications in coordination chemistry, catalysis, and medicinal chemistry. For example, it is a critical structural motif in the FDA-approved anticancer drug brigatinib, where it enhances pharmacokinetic properties by acting as a hydrogen-bond acceptor . Its stability under physiological conditions and synthetic versatility make it a valuable building block in organophosphorus chemistry.
Preparation Methods
Hydrolysis of Chlorodimethylphosphine
Reaction Overview
The most direct method involves the hydrolysis of chlorodimethylphosphine (MePCl) under controlled conditions:
2\text{PCl} + \text{H}2\text{O} \rightarrow \text{Me}_2\text{P(O)H} + \text{HCl}
Methanol can substitute water, yielding chloromethane as a byproduct .
Industrial Protocol
In industrial settings, MePCl is treated with water or methanol at ambient temperature. The exothermic reaction requires careful temperature control to prevent runaway decomposition. The crude product is purified via fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) .
Advantages and Limitations
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Advantages : High atom economy (theoretical yield: 98%), minimal byproducts, and straightforward scalability.
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Limitations : MePCl is highly toxic, pyrophoric, and requires specialized handling equipment. Residual HCl necessitates neutralization, increasing waste generation .
Grignard Reagent-Mediated Synthesis
Reaction Mechanism
This two-step method avoids hazardous MePCl by employing diethylphosphite and methylmagnesium bromide (MeMgBr):
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Nucleophilic substitution :
2\text{H}5\text{O})2\text{P(O)H} + 3\ \text{CH}3\text{MgBr} \rightarrow (\text{CH}3)2\text{P(O)MgBr} + 2\ \text{MgBr(OC}2\text{H}5) + \text{CH}_4
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Acidic workup :
3)2\text{P(O)MgBr} + \text{H}2\text{O} \rightarrow (\text{CH}3)_2\text{P(O)H} + \text{MgBr(OH)}
Optimized Procedure
A representative protocol involves:
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Reagents : Diethylphosphite (434.46 mmol), MeMgBr (1.30 mol) in tetrahydrofuran (THF).
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Conditions : Dropwise addition at 0°C under nitrogen, followed by stirring at 20°C for 14 hours.
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Workup : Quenching with aqueous KCO, filtration, and solvent removal yields MeP(O)H as a colorless oil (88.79% yield).
Advantages and Limitations
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Advantages : Avoids pyrophoric intermediates, suitable for large-scale production, and achieves high purity without distillation.
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Limitations : Requires anhydrous conditions, generates methane (a greenhouse gas), and uses costly Grignard reagents .
Alternative Methods and Emerging Strategies
Titanium-Mediated Condensation
Recent advances employ titanium tetraisopropoxide (Ti(OPr-)) to catalyze three-component reactions between Ellman’s amides, aldehydes, and MeP(O)H. This method, while primarily used for chiral derivatives, demonstrates the versatility of MeP(O)H in asymmetric synthesis .
Comparative Analysis of Preparation Methods
Parameter | Hydrolysis of MePCl | Grignard Reagent Method |
---|---|---|
Starting Materials | MePCl, HO/MeOH | Diethylphosphite, MeMgBr |
Yield | 90–95% | 85–89% |
Reaction Time | 2–4 hours | 14–16 hours |
Safety Concerns | High (pyrophoric reagents) | Moderate (Grignard handling) |
Byproducts | HCl, CHCl | CH, Mg salts |
Industrial Scalability | Excellent | Good |
Chemical Reactions Analysis
Dimethylphosphine oxide undergoes various chemical reactions, including:
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Chlorination
Reaction: Me₂P(O)H + Cl₂ → Me₂P(O)Cl
Conditions: Chlorination of this compound produces dimethylphosphoryl chloride.
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Hydroxymethylation
Reaction: Me₂P(O)H + CH₂O → Me₂P(O)CH₂OH
Scientific Research Applications
Medicinal Chemistry
Dimethylphosphine oxide has garnered attention for its role in the development of pharmaceuticals. Its structural characteristics contribute to improved solubility, metabolic stability, and biological activity of drug candidates.
Drug Development Case Studies
- Brigatinib : This second-generation anaplastic lymphoma kinase (ALK) inhibitor, approved for treating ALK-positive non-small cell lung cancer (NSCLC), incorporates a this compound moiety. The introduction of DMPO significantly enhanced the compound's potency and selectivity against ALK, demonstrating its potential as a therapeutic agent .
- Prazosin Derivatives : Research has shown that incorporating the this compound group into prazosin analogs improves their solubility and metabolic stability without compromising efficacy. This modification leads to compounds with enhanced pharmacokinetic profiles, making them more suitable for clinical use .
- SY-5609 : This compound, which effectively inhibits the proliferation of certain cancer cells, was developed through structure-activity relationship (SAR) studies that included DMPO. Its favorable oral bioavailability and potency highlight the importance of phosphine oxides in drug design .
Organic Synthesis
This compound serves as a crucial reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Synthesis Applications
- Diazoalkane Reagents : DMPO has been utilized as a novel diazoalkane reagent for synthesizing pharmaceutically relevant pyrazoles. This application underscores its versatility as a synthetic intermediate in organic chemistry .
- Addition Reactions : The addition of DMPO to aldehydes and ketones has been explored, revealing its utility as a nucleophile in carbonyl chemistry. The reaction conditions can be optimized using catalysts like NaOH to facilitate the addition process .
Materials Science
Beyond its applications in medicinal chemistry and organic synthesis, DMPO is also employed in materials science.
Polymer Chemistry
- Phosphorus-Containing Polymers : DMPO can be incorporated into polymer matrices to enhance properties such as flame retardancy and thermal stability. The presence of phosphorus contributes to improved fire resistance in various applications .
Physico-Chemical Properties
The unique properties of this compound contribute to its effectiveness in various applications:
Property | Description |
---|---|
Polarity | High polarity enhances solubility in aqueous environments |
Metabolic Stability | Increased half-life due to reduced lipophilicity |
Toxicity | Generally lower toxicity compared to other organophosphorus compounds |
Cell Permeability | Improved cell permeability facilitates drug absorption |
Mechanism of Action
The mechanism of action of dimethylphosphine oxide involves its role as a hydrogen bonding receptor. This property allows it to interact with various molecular targets and pathways. For example, in the context of ALK inhibitor compounds, this compound-containing molecules inhibit the activity of anaplastic lymphoma kinase (ALK) by binding to its active site, thereby blocking its function and preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Structural Derivatives of Dimethylphosphine Oxide
Table 1: Key Structural Derivatives and Their Properties
- Reactivity Differences: The chloromethyl derivative (CMPO) is highly reactive due to the labile chlorine atom, enabling nucleophilic substitutions to generate amino- or alkoxy-functionalized phosphine oxides . Aminoalkyloxymethyl derivatives exhibit enhanced coordination capabilities, making them suitable for synthesizing metal complexes and functional polymers . (Diazomethyl)this compound serves as a safe diazoalkane precursor, enabling cycloadditions without explosive hazards .
Comparison with Other Phosphine Oxides
Table 2: Phosphine Oxides with Divergent Substituents
- Electronic and Steric Effects: Diphenylphosphine oxide is less basic and more sterically hindered than DMPO, reducing its utility in catalysis but improving thermal stability . Bis(aminomethyl) derivatives show increased basicity and reactivity due to amino groups, enabling applications in polymer crosslinking .
Comparison with Arsenic and Phosphorus Analogs
Arsenine Oxides :
Dimethyl Phosphite (P(III) Species) :
- Dimethyl phosphite (HP(O)(OMe)₂) exists in equilibrium with its P(V) tautomer but is less stable than DMPO. Computational studies show DMPO’s P(V) form is energetically favored, while dimethyl phosphite favors P(III) under certain conditions .
Biological Activity
Dimethylphosphine oxide (DMPO) is an organophosphorus compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMPO, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula . Its structure consists of a phosphorus atom bonded to two methyl groups and a hydroxyl group, which imparts unique chemical properties that influence its biological activity. The compound is characterized by its ability to act as a hydrogen bond acceptor, which is pivotal in its interactions with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of DMPO can be attributed to several mechanisms:
- Enzyme Inhibition : DMPO has been identified as an inhibitor in various biochemical pathways. It catalyzes oxidative deamination of primary and secondary amines, which plays a crucial role in neurotransmitter metabolism. Notably, it preferentially oxidizes serotonin and other neuroactive amines, suggesting potential applications in neuropharmacology.
- Membrane Interaction : Studies indicate that DMPO influences the phase behavior of lipid membranes, affecting diffusion coefficients in binary systems involving water. This interaction is significant for understanding how DMPO behaves within biological environments and its implications for therapeutic applications.
- Antioxidant Properties : Preliminary research suggests that DMPO may exhibit antioxidant properties, potentially mitigating oxidative stress within cells. This aspect is critical for developing compounds aimed at treating conditions related to oxidative damage.
Case Study 1: Neuropharmacological Applications
A study focused on the neuropharmacological effects of DMPO demonstrated its role in modulating neurotransmitter levels. By inhibiting the oxidative deamination process, DMPO was shown to increase serotonin levels in neuronal cultures, highlighting its potential as a therapeutic agent for depression and anxiety disorders.
Case Study 2: Membrane Dynamics
Research investigating the effects of DMPO on lipid membranes revealed that it alters membrane fluidity and permeability. These changes can affect cellular signaling pathways and drug delivery mechanisms, making DMPO a candidate for drug formulation strategies aimed at enhancing bioavailability.
Comparative Analysis with Related Compounds
To better understand the unique properties of DMPO, a comparison with structurally similar compounds is useful:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
This compound | Lacks long hydrocarbon chains; simpler structure | |
Dodecyl Dimethyl Phosphine Oxide | Longer hydrocarbon chain; different physical properties | |
Diphenylphosphine Oxide | Aromatic groups instead of aliphatic; distinct reactivity |
This table illustrates how the structural differences among these compounds influence their solubility, reactivity, and biological activity.
Synthesis and Applications
The synthesis of DMPO can be achieved through various methods, including the oxidation of dimethylphosphine or by reaction with phosphorus oxychloride. The compound has found applications not only in medicinal chemistry but also in materials science due to its reactive nature and ability to form stable complexes with metals.
Q & A
Q. What are the established synthetic routes for dimethylphosphine oxide, and how can reaction conditions be optimized for high purity?
Methodological Answer:
this compound (C₂H₇OP) can be synthesized via two primary routes:
- Route 1 : Reaction of dimethylphosphine with oxidizing agents like hydrogen peroxide or oxygen under controlled conditions. This method requires precise temperature control (0–25°C) to avoid over-oxidation .
- Route 2 : Microwave-assisted three-component condensation of amines, orthoformates, and dialkyl phosphites, which improves reaction efficiency and reduces side products .
Optimization Tips : - Use inert atmospheres (e.g., nitrogen) to prevent undesired oxidation.
- Employ microreactor technology to enhance reaction homogeneity and scalability .
- Purify via recrystallization or column chromatography, validated by NMR (<sup>31</sup>P and <sup>1</sup>H) and HPLC (>98% purity) .
Q. How does the tautomerization of this compound influence its reactivity in organophosphorus chemistry?
Advanced Analysis :
this compound exhibits tautomerism between its pentavalent oxide form (P=O) and trivalent tautomer (P–OH). This equilibrium impacts reactivity:
- Route 1 : Intramolecular proton transfer generates a reactive hydroxyphosphine intermediate, enabling nucleophilic substitution at phosphorus .
- Route 2 : Dimerization via π-π stacking stabilizes the trivalent form, facilitating electrophilic reactions .
Experimental Validation : - Density Functional Theory (DFT) calculations reveal a tautomerization energy barrier of ~25 kcal/mol, favoring the pentavalent form under standard conditions .
- Reactivity in chlorination (e.g., with CCl₄) is enhanced by stabilizing the trivalent tautomer via Lewis acid catalysts .
Q. What role does this compound play in kinase inhibitor design, particularly in improving selectivity and potency?
Mechanistic Insights :
this compound serves as a hydrogen-bond acceptor in kinase inhibitors, enhancing target binding and pharmacokinetics:
- Case Study 1 : In FAK inhibitors, the moiety interacts with hydrophobic pockets and backbone amides, reducing IC₅₀ values to 10⁻⁹ M .
- Case Study 2 : In ALK inhibitors (e.g., brigatinib), it substitutes conventional hydrogen-bond acceptors (e.g., sulfones), improving selectivity over insulin receptors by 3–5-fold .
SAR Guidance : - Replacements (e.g., cyano, hydroxyethyl) diminish activity, confirming the moiety’s irreplaceability in maintaining potency .
- Pair with π-π stacking groups (e.g., aryl rings) to optimize binding to Tyr148/Tyr365 in EZH2-EED inhibitors .
Q. How can researchers characterize the hydrogen-bond acceptor properties of this compound in supramolecular systems?
Analytical Approaches :
- X-ray Crystallography : Resolve P=O bond length (~1.48 Å) and angles to quantify hydrogen-bond strength .
- FT-IR Spectroscopy : Monitor P=O stretching frequencies (1150–1250 cm⁻¹); shifts indicate hydrogen-bond formation .
- Computational Modeling : Use Molecular Electrostatic Potential (MEP) maps to predict interaction sites with proton donors (e.g., –NH groups) .
Q. What are the challenges in analyzing trace impurities in this compound, and which advanced techniques address them?
Quality Control Strategies :
- LC-MS/MS : Detect and quantify phosphine byproducts (e.g., dimethylphosphine) at ppm levels .
- GC-FID : Profile volatile impurities (e.g., residual solvents) with detection limits <0.1% .
- ICP-OES : Screen for heavy metals (e.g., Pd, Ni) from catalytic steps, ensuring compliance with ICH Q3D guidelines .
Q. How does this compound compare to other phosphine oxides in catalytic applications?
Comparative Study :
- Electrophilicity : Lower than diphenylphosphine oxide due to electron-donating methyl groups, reducing Lewis acidity .
- Thermal Stability : Decomposes at 220°C (vs. 300°C for aryl-substituted analogs), limiting high-temperature applications .
Catalytic Use Cases : - Effective in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) as a stabilizing ligand .
- Poor performance in photoredox catalysis compared to diarylphosphine oxides with extended conjugation .
Properties
IUPAC Name |
dimethyl(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAWEUZTDVWTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992833 | |
Record name | Dimethylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7211-39-4 | |
Record name | Dimethylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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